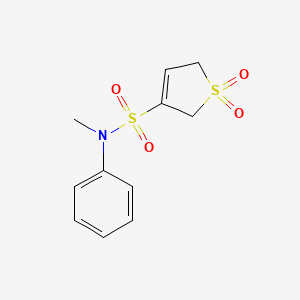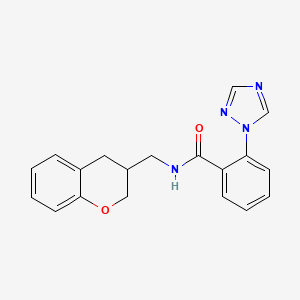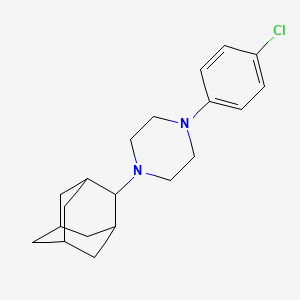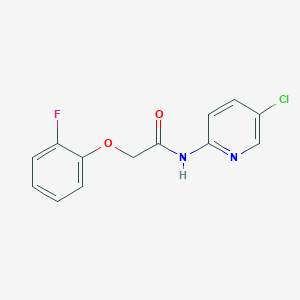![molecular formula C15H12BrN3O2 B5641008 3-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5641008.png)
3-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole and pyridine derivatives involves various strategies, including cyclization reactions, palladium-catalyzed cross-couplings, and domino processes. For compounds similar to the one , methods such as the condensation of hydrazides with carboxylic acids or their derivatives, followed by cyclization, are commonly employed. The use of palladium-catalyzed reactions has been demonstrated for constructing pyridine cores and attaching various substituents, indicating a possible approach for the synthesis of our target compound.
Molecular Structure Analysis
Compounds containing oxadiazole and pyridine rings often exhibit interesting structural features due to their potential for forming hydrogen bonds and π-π interactions. These interactions can lead to the formation of supramolecular structures in the solid state, as observed in crystallographic studies. The planarity or near-planarity of these rings allows for extensive conjugation, which can affect the electronic properties of the molecules.
Chemical Reactions and Properties
Oxadiazole and pyridine derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. The presence of the oxadiazole ring can confer unique reactivity patterns, such as the ability to act as ligands in coordination complexes or as electron-accepting units in conjugated systems. The bromo and methylphenoxy substituents in our compound could further influence its reactivity, making it a versatile intermediate for further functionalization.
Physical Properties Analysis
The physical properties of such compounds depend on their molecular structure. Factors like molecular weight, crystallinity, and the presence of functional groups affect solubility, melting points, and other physical parameters. Oxadiazole derivatives, in particular, are known for their thermal stability and solid-state luminescence, which can be tuned by modifying the substituents on the core structure.
Chemical Properties Analysis
The chemical properties of “3-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine” likely include a combination of the characteristics of oxadiazoles and substituted pyridines. These may involve electron-donating or -withdrawing effects, depending on the nature of the substituents, influencing the compound's acidity, basicity, and potential for forming coordination complexes. The bromo and methylphenoxy groups offer sites for further reactions, such as Suzuki coupling, facilitating the synthesis of more complex derivatives.
- Hou et al. (2013) discuss the formation of one-dimensional chains via π-π interactions in a related oxadiazole derivative (Hou et al., 2013).
- Zhang et al. (2016) present a novel synthesis route for indenone and chromenone hybrids, illustrating the versatility of palladium-catalyzed reactions (Zhang et al., 2016).
- Halim and Ibrahim (2022) detail the synthesis and comprehensive analysis of a novel pyrazolo[3,4-b]pyridine derivative, providing insight into theoretical and experimental properties (Halim & Ibrahim, 2022).
properties
IUPAC Name |
5-[(4-bromo-2-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-10-7-12(16)4-5-13(10)20-9-14-18-15(19-21-14)11-3-2-6-17-8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBZTMQTAAZFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(4-Bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-2-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(isoxazol-3-ylmethyl)benzamide](/img/structure/B5640966.png)


![2-{[4'-(cyclopropylmethoxy)biphenyl-3-yl]oxy}acetamide](/img/structure/B5641002.png)
![N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5641010.png)
![2-cyclopropyl-9-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641014.png)
![2-[({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5641017.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5641022.png)
![2-[(4-ethoxypiperidin-1-yl)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5641028.png)
![ethyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5641032.png)